5-Bromo-2-(methylthio)benzothiazole
Overview
Description
5-Bromo-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound is further modified by the presence of a bromine atom and a methylthio group at specific positions on the benzothiazole scaffold. This structure is a key feature in various chemical syntheses and biological applications due to its potential pharmacological activities and its role as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those substituted with bromine and methylthio groups, can be achieved through several synthetic routes. One approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which can then be converted to benzothiazoles under basic or acidic conditions . Another method for synthesizing substituted benzothiazoles, such as 5-bromo-1,3-benzothiazol-2(3H)-ones, employs Stille and Suzuki reactions starting from 5-bromo-1,3-benzothiazol-2(3H)-ones . These methods demonstrate the versatility and adaptability of palladium-catalyzed reactions in constructing the benzothiazole core with various substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles provides insight into the spatial arrangement of the substituents around the benzothiazole core . Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, which are influenced by the nature of the substituents on the ring system. For example, the bromination of benzothiazoles has been shown to occur selectively at certain positions, depending on the existing substituents and reaction conditions . The presence of a bromine atom on the benzothiazole ring can facilitate further functionalization through nucleophilic substitution reactions, allowing for the introduction of additional groups, such as methylthio, to yield compounds like 5-Bromo-2-(methylthio)benzothiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications in chemical synthesis and pharmaceutical development. The introduction of electron-withdrawing groups like bromine can affect the electron density of the benzothiazole ring, altering its reactivity patterns . Additionally, the presence of a methylthio group can influence the lipophilicity of the molecule, which is an important factor in drug design and bioavailability .
Scientific Research Applications
Antitumor Activity
5-Bromo-2-(methylthio)benzothiazole derivatives have shown promising results in antitumor activity, particularly against breast cancer cell lines. A study synthesizing various 2-(4-aminophenyl)benzothiazoles found these compounds exhibited inhibitory activity in vitro against a range of human breast cancer cell lines (Shi et al., 1996). Another study highlighted the potential of 2-(4-amino-3-methylphenyl)benzothiazoles as antitumor agents, extending their spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).
Antimicrobial Properties
Compounds derived from 5-Bromo-2-(methylthio)benzothiazole demonstrated antimicrobial activity. A study involving the synthesis of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed effectiveness against various microbial species (Bhagat et al., 2012).
Environmental Impact and Biodegradation
Investigations into the environmental impact of benzothiazole derivatives, including 5-Bromo-2-(methylthio)benzothiazole, revealed their presence in industrial wastewater. Their limited biodegradability and potential toxicity in the aquatic environment were highlighted, indicating the need for careful management of these compounds in industrial processes (Reemtsma et al., 1995).
Chemical Synthesis and Modification
5-Substituted 1,3-benzothiazol-2(3H)-ones, including N-methyl analogues, were prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki reactions. This illustrates the versatility of 5-Bromo-2-(methylthio)benzothiazole in chemical synthesis (Pirat et al., 2011).
Pharmaceutical Applications
5-Bromo-2-(methylthio)benzothiazole derivatives have been evaluated for their potential pharmaceutical applications, particularly in antitumor activity. One study discussed the development of a series of 2-(4-aminophenyl)benzothiazoles, leading to the identification of a clinical candidate, Phortress, for antitumor therapy (Bradshaw & Westwell, 2004).
Toxicological Studies
The toxicological impact of 5-Bromo-2-(methylthio)benzothiazole and its derivatives was evaluated in various studies. One such study examined the DNA damage and cell cycle arrest induced by these compounds, revealing the importance of a functional aryl hydrocarbon receptor signaling pathway for their cytotoxic effects (Trapani et al., 2003).
properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)benzo[d]thiazole | |
CAS RN |
203395-29-3 | |
Record name | 5-Bromo-2-(methylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.